SR-17398

Autophagy ULK1 inhibition Kinase assay

SR-17398 is the original ULK1 inhibitor hit from an in silico HTS campaign, featuring a unique indazole core with an IC50 of 22.4 μM. Unlike late-stage autophagy modulators (e.g., chloroquine), it directly targets the autophagy-initiating kinase ULK1, enabling dissection of early autophagosome formation events. Its moderate potency makes it an ideal benchmark compound: use it as a low-affinity reference control alongside potent ULK1 inhibitors (MRT68921, SBI-0206965) to validate target-specific phenotypes, or as a foundational scaffold for SAR-driven lead optimization. Essential for cell panel screening to identify autophagy-dependent cancer lines.

Molecular Formula C14H18N4O
Molecular Weight 258.32 g/mol
Cat. No. B15583746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-17398
Molecular FormulaC14H18N4O
Molecular Weight258.32 g/mol
Structural Identifiers
InChIInChI=1S/C14H18N4O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h4-5,7-9,11H,1-3,6,15H2,(H,16,18)(H,17,19)
InChIKeyVALMSGFREHPGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR-17398 Chemical Baseline and Core Properties for Scientific Procurement


SR-17398 is a small-molecule inhibitor of Unc-51-Like Kinase 1 (ULK1), a serine/threonine kinase critical for initiating autophagy. It possesses an indazole core structure with a molecular formula of C14H18N4O and a molar mass of 258.32 g/mol (CAS: 1496088-76-6). SR-17398 was identified through an in silico high-throughput screening (HTS) campaign and serves as a foundational chemical probe for studying ULK1-dependent autophagy in preclinical research [1]. It is a widely available reference compound for validating ULK1 activity in biochemical and cellular assays.

Why SR-17398 Cannot Be Replaced by General Autophagy Modulators or Other ULK1 Inhibitors


SR-17398 occupies a unique, albeit moderate, niche in the ULK1 inhibitor landscape that prevents simple substitution. Unlike broad-spectrum autophagy modulators (e.g., chloroquine) that act on later stages like lysosomal acidification, SR-17398 directly targets the initiating kinase, ULK1, providing a tool to dissect the earliest signaling events of autophagosome formation [1]. Furthermore, among direct ULK1 inhibitors, the potency and selectivity profiles vary dramatically. For example, high-potency inhibitors like MRT68921 or SBI-0206965 may exert stronger effects that could mask more subtle biological outputs. The specific IC50 value of SR-17398 (22.4 μM) and its unique indazole scaffold mean that substituting it with another ULK1 inhibitor—or even its own optimized analogs—will yield a different magnitude and profile of kinase inhibition. This necessitates the use of authentic SR-17398 as the validated reference point for studies built upon the initial HTS and structural optimization work.

SR-17398 Quantitative Differentiation Data for Informed Scientific Selection


ULK1 Inhibitory Potency of SR-17398 vs. Closely Related Analogs

SR-17398 inhibits ULK1 with an IC50 of 22.4 μM, a moderate potency that defines it as the initial 'hit' compound from which more potent analogs were derived. This was demonstrated in an in vitro kinase assay. The subsequent optimization efforts, guided by docking studies, produced compounds like 3a and 3g with significantly increased potency (IC50 < 50 nM), highlighting the >440-fold improvement in potency achieved through medicinal chemistry [1]. In a broader context, SR-17398 serves as a critical benchmark for evaluating the efficacy of these advanced inhibitors.

Autophagy ULK1 inhibition Kinase assay

Comparative Potency: SR-17398 as a Low-Affinity Benchmark vs. High-Affinity ULK1/2 Inhibitors

SR-17398's IC50 of 22.4 μM positions it as a low-affinity reference compound compared to other well-characterized ULK1/2 inhibitors. For instance, MRT68921 exhibits nanomolar potency (ULK1 IC50 = 2.9 nM), and SBI-0206965 shows an IC50 of 108 nM. This cross-study comparison establishes a clear potency hierarchy, where SR-17398 is approximately 7700-fold less potent than MRT68921 and roughly 200-fold less potent than SBI-0206965. This stark difference in affinity is a primary differentiator for its use in experimental systems where weaker ULK1 inhibition is required or as a negative control.

Autophagy ULK1 inhibitor Potency comparison

Structural Basis for SR-17398 Binding and Subsequent Scaffold Optimization

Molecular docking studies have elucidated the binding mode of SR-17398 within the ATP-binding pocket of the ULK1 kinase domain, providing a structural rationale for its moderate inhibitory activity [1]. This computational model served as the blueprint for the structure-based optimization of the indazole core. Specific modifications, informed by the docking poses, were designed to enhance potency, leading directly to the development of analogs with IC50 values under 50 nM. This is a unique feature of the SR-17398 series; the original hit's binding pose is a documented, tangible data point that guided successful medicinal chemistry, a validation not available for all ULK1 inhibitor starting points.

Molecular docking Indazole scaffold Structure-activity relationship

Optimal Scientific and Industrial Use Cases for SR-17398


Validating ULK1-Dependent Autophagy in Cell-Based Assays

SR-17398 is an ideal tool for confirming the role of ULK1 in cellular autophagy models. Its moderate IC50 of 22.4 μM makes it suitable for use at higher concentrations to ensure target engagement without the risk of immediate, complete pathway shutdown. It serves as a critical validation reagent in experiments measuring autophagic flux (e.g., LC3-II turnover) in response to various stimuli, providing a direct pharmacological link to ULK1 kinase activity [1]. Researchers can confidently attribute observed effects to ULK1 inhibition when using SR-17398 in parallel with genetic approaches (e.g., siRNA knockdown).

Use as a Negative Control or Low-Affinity Benchmark for Potent ULK1 Inhibitors

Given its ~200-fold to ~7,700-fold lower potency compared to advanced inhibitors like SBI-0206965 and MRT68921, respectively, SR-17398 is uniquely positioned as a negative control or a low-affinity benchmark compound. In experiments designed to test the effects of potent ULK1 inhibition, SR-17398 can be used at equivalent concentrations to demonstrate that the observed phenotypes are specifically due to high-affinity target engagement rather than off-target or vehicle effects. This application is critical for the rigorous interpretation of pharmacological data [1].

Starting Point for Chemical Biology and Medicinal Chemistry Campaigns

As the initial 'hit' from an in silico HTS campaign, SR-17398 represents a validated chemical starting point for the development of novel ULK1 probes or therapeutic leads. The published data, including its IC50 and docking model, provide a solid foundation for structure-activity relationship (SAR) studies [1]. Procurement of SR-17398 allows academic and industrial medicinal chemists to synthesize and test their own derivatives, using the parent compound as a direct comparator for improvements in potency, selectivity, or physicochemical properties.

Profiling ULK1 Inhibitor Sensitivity in Diverse Cancer Cell Lines

The dependency on autophagy can vary significantly between cancer cell lines and genetic backgrounds. SR-17398 is a key reagent for profiling the sensitivity of a panel of cancer cells to ULK1 inhibition. Its use in viability or clonogenic assays across a range of concentrations can help identify those cell lines that are uniquely vulnerable to even moderate attenuation of ULK1 kinase activity. This data can inform the selection of appropriate models for further study with more potent ULK1 inhibitors and contribute to understanding the context-dependent roles of autophagy in cancer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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